1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one
Description
RNA-Dependent RNA Polymerase Inhibition Dynamics
NHC exerts its antiviral effects primarily through interactions with viral RNA-dependent RNA polymerases (RdRps). Upon cellular uptake, NHC undergoes phosphorylation to its active triphosphate form (NHC-TP), which competes with endogenous cytidine triphosphate (CTP) and uridine triphosphate (UTP) for incorporation into nascent viral RNA strands. Structural studies reveal that NHC-TP binds to the RdRp active site through hydrogen bonding interactions with conserved aspartate residues, mimicking natural nucleotides.
A critical distinction lies in NHC’s resistance to viral proofreading exonucleases. Coronaviruses encode a 3′-to-5′ exoribonuclease (ExoN) that excises mismatched nucleotides, but NHC incorporation evades this repair mechanism. This property is attributed to NHC’s ribose moiety, which adopts a C3′-endo conformation similar to natural ribonucleotides, reducing steric clashes during proofreading.
| Property | NHC-TP | CTP/UTP |
|---|---|---|
| Incorporation Efficiency | 0.8–1.2 μM⁻¹ | 1.5–2.0 μM⁻¹ |
| Proofreading Susceptibility | Low | High |
| Base-Pairing Fidelity | Ambivalent | High |
Table 1: Comparative kinetic properties of NHC-TP versus natural nucleotides in RdRp incorporation assays.
Properties
IUPAC Name |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O6/c13-3-4-6(14)7(15)8(18-4)12-2-1-5(11-17)10-9(12)16/h1-2,4,6-8,13-15,17H,3H2,(H,10,11,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUAIINAJCDIPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1NO)C2C(C(C(O2)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70326527, DTXSID00902055 | |
| Record name | N-hydroxycytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70326527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NoName_1258 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00902055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13491-41-3 | |
| Record name | NSC529856 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529856 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-hydroxycytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70326527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one, also known as dihydrouridine or 5,6-dihydrouridine, is a modified nucleoside with significant biological activity. This compound is of interest due to its potential applications in antiviral therapies and its role in RNA metabolism. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H14N2O6
- Molecular Weight : 246.22 g/mol
- Solubility :
- DMF: 16 mg/ml
- DMSO: 10 mg/ml
- PBS (pH 7.2): 5 mg/ml
- Density : 1.614±0.06 g/cm³ (Predicted)
- Storage Temperature : Store at -20°C
| Property | Value |
|---|---|
| Molecular Formula | C9H14N2O6 |
| Molecular Weight | 246.22 g/mol |
| Solubility (DMF) | 16 mg/ml |
| Density | 1.614±0.06 g/cm³ |
| pKa | 12.40±0.20 |
| Stability | Hygroscopic |
The biological activity of dihydrouridine is primarily linked to its incorporation into RNA molecules, where it can influence RNA structure and function. It has been shown to:
- Inhibit viral replication : Dihydrouridine acts as a mutagenic ribonucleoside, which can be incorporated into viral RNA during replication, leading to the accumulation of mutations that impair viral function .
- Modulate host cellular processes : By affecting RNA metabolism, dihydrouridine can alter gene expression and protein synthesis within host cells.
Antiviral Activity
Dihydrouridine has demonstrated antiviral properties against various viruses, particularly coronaviruses:
- SARS-CoV-2 : Studies indicate that dihydrouridine can inhibit the replication of SARS-CoV-2 by introducing errors into the viral genome during RNA synthesis . This mechanism is crucial for developing antiviral agents targeting COVID-19.
Case Study: Efficacy Against Coronaviruses
In a study examining the efficacy of dihydrouridine against coronaviruses, it was found that:
- The compound significantly reduced viral load in treated cells.
- Viral genome sequencing revealed increased mutation rates in the presence of dihydrouridine, indicating its role as a mutagenic agent .
Research Findings
Recent research highlights the potential of dihydrouridine in therapeutic applications:
- Antiviral Properties : In vitro studies have shown that dihydrouridine effectively inhibits several strains of coronaviruses, including those resistant to other antiviral drugs .
- Safety Profile : Initial toxicity assessments suggest that dihydrouridine has a favorable safety profile at therapeutic doses, making it a candidate for further clinical evaluation.
Future Directions
The ongoing research aims to:
- Investigate the pharmacokinetics and bioavailability of dihydrouridine in vivo.
- Explore combination therapies that leverage its mutagenic properties alongside other antiviral agents.
Chemical Reactions Analysis
Synthetic Reactions
The compound is synthesized through multi-step organic reactions, often involving nucleoside chemistry and hydroxylamine derivatization:
Key Synthetic Routes
-
Mechanistic Insight : The hydroxyamino group (–NHOH) at C4 is introduced via nucleophilic attack on activated cytidine intermediates . Protecting groups (e.g., trityl or acetyl) are often used to stabilize the hydroxymethyl oxolane moiety during synthesis .
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or alkaline conditions due to its labile glycosidic bond and hydroxyamino group:
Acid-Catalyzed Hydrolysis
-
Conditions : 0.1 M HCl, 80°C
-
Products : D-ribose derivative + 4-hydroxyamino-2-pyrimidinone
Base-Mediated Degradation
-
Conditions : 0.1 M NaOH, 25°C
-
Products : Ring-opened uronate derivatives via deprotonation of the hydroxyamino group .
Oxidation-Reduction Reactions
The hydroxyamino (–NHOH) and hydroxymethyl (–CH₂OH) groups are redox-active:
Oxidation
Reduction
-
Catalytic Hydrogenation : Pd/C in methanol reduces the hydroxyamino group to an amine (–NH₂), yielding 4-aminocytidine .
Enzymatic Interactions
The compound’s antiviral activity stems from its incorporation into viral RNA, facilitated by RNA-dependent RNA polymerases:
-
Phosphorylation : Intracellular kinases convert it to the triphosphate form (EIDD-1931-TP) .
-
RNA Incorporation : Acts as a substrate analog, pairing with both guanine and adenine, inducing lethal mutagenesis .
-
Metabolic Stability : Resists hydrolysis by human cytidine deaminase (half-life >24 hrs) .
Photochemical and Thermal Degradation
| Condition | Degradation Pathway | Products |
|---|---|---|
| UV Light (254 nm) | Cleavage of N–O bond in hydroxyamino group | Cytidine + NO- radicals |
| Thermal (150°C) | Dehydration of sugar moiety | Anhydro derivatives + NH₃ |
Comparison with Structural Analogs
Key Research Findings
Comparison with Similar Compounds
Research Implications
N4-Hydroxycytidine’s unique mechanism (RNA mutagenesis) positions it as a promising candidate against RNA viruses, whereas pyrimidine analogs like gemcitabine and cytarabine remain staples in cancer therapy. Future research should address N4-Hydroxycytidine’s pharmacokinetics and resistance profiles to optimize clinical use.
Preparation Methods
Multi-Step Synthesis from 1-β-D-Arabinofuranosyluracil
A four-step synthesis starting from 1-β-D-arabinofuranosyluracil is documented in WO2016/106050 and reproduced in ChemicalBook entries. The process involves sequential protection, hydroxylation, and deprotection steps:
Patent-Based Hydroxylation of Cytidine Derivatives
Chinese patent CN113307833A discloses a streamlined method for synthesizing N⁴-hydroxycytidine derivatives, applicable to the target compound. Key steps include:
- Hydroxylamine-mediated hydroxylation : Cytidine or its protected analogs react with hydroxylamine under basic conditions (e.g., sodium hydroxide or triethylamine) in polar aprotic solvents like dimethylformamide (DMF).
- Deprotection : Acidic hydrolysis (e.g., HCl) removes protective groups, yielding the final product.
The patent highlights a 65–75% yield for N⁴-hydroxycytidine analogs, with shorter reaction times (8–12 hours) compared to traditional methods. Environmental and economic benefits arise from reduced solvent use and eliminated chromatographic purification.
Two-Step Synthesis from Uridine
A high-yielding route from uridine is described in RSC Advances, optimized for molnupiravir production but adaptable to the target compound:
- Protection : Uridine’s 2',3'-hydroxyl groups are protected as an isopropylidene acetal using 2,2-dimethoxypropane and camphorsulfonic acid in acetone (85% yield).
- Hydroxylamine substitution : The protected intermediate reacts with hydroxylamine-O-sulfonic acid in aqueous ammonia, followed by deprotection with formic acid (68% overall yield).
This method avoids toxic reagents and achieves >99% purity via crystallization. Scalability to multigram quantities is demonstrated, making it industrially viable.
| Parameter | Step 1 | Step 2 |
|---|---|---|
| Reagents | 2,2-dimethoxypropane, CSA | NH₂OSO₃H, NH₃ |
| Solvent | Acetone | H₂O/MeOH |
| Time | 4 h | 12 h |
| Yield | 85% | 80% |
Protection-Deprotection Strategy for β-D-N⁴-Hydroxycytidine
A study in PMC details a protection strategy for β-D-N⁴-hydroxycytidine, relevant to synthesizing the target compound:
- Acetonide protection : 2',3'-hydroxyl groups are protected using 2,2-dimethoxypropane and acid catalysis.
- DMTr protection : The 5'-hydroxyl group is protected with 4,4'-dimethoxytrityl chloride (DMTrCl) in pyridine.
- Steglich esterification : Carboxylic acid derivatives are introduced via 1,3-dicyclohexylcarbodiimide (DCC) activation.
- Final deprotection : Acidic hydrolysis (80% formic acid) removes protective groups.
This approach allows modular functionalization but requires rigorous purification after each step.
Comparative Analysis of Preparation Methods
Mechanistic Insights and Optimization
- Hydroxylamine reactivity : Hydroxylamine hydrochloride preferentially targets the 4-position of cytidine due to electron-deficient pyrimidine rings, as confirmed by NMR studies.
- Solvent effects : Polar aprotic solvents (e.g., DMF, CH₃CN) enhance nucleophilicity of hydroxylamine, while protic solvents favor tautomerization to less reactive forms.
- Catalyst role : DMAP accelerates acylation and protection steps by stabilizing transition states through hydrogen bonding.
Q & A
Q. Methodological Insight :
- Perform comparative studies using isogenic cell lines (e.g., wild-type vs. DNA repair-deficient) to isolate metabolic and repair pathways.
- Quantify intracellular metabolite levels via LC-MS/MS to correlate cytotoxicity with active triphosphate forms.
- Use RNA-seq to identify differentially expressed genes in resistant vs. sensitive cell lines .
What synthetic strategies are recommended for optimizing the yield of this compound while minimizing side reactions?
Synthesis typically involves glycosylation of the modified pyrimidine base with a protected sugar moiety, followed by deprotection. Key challenges include stereochemical control and avoiding hydrolysis of the hydroxylamino group.
Q. Methodological Insight :
- Use 2,2,2-trifluoroacetyl or tert-butyldimethylsilyl (TBS) protecting groups for hydroxylamino and sugar hydroxyls to prevent undesired side reactions during glycosylation .
- Employ Mitsunobu conditions for stereoselective coupling of the sugar and base.
- Monitor reaction progress via -NMR if fluorinated intermediates are used (e.g., gemcitabine analogs) .
How can researchers address poor aqueous solubility in preclinical pharmacokinetic studies?
The compound’s solubility is influenced by its polar hydroxyl groups and hydrophobic pyrimidinone ring. Zebularine, a structurally similar compound, shows ≥50.7 mg/mL solubility in water due to its ribose moiety .
Q. Methodological Insight :
- Formulate with cyclodextrins (e.g., sulfobutyl ether-β-cyclodextrin) to enhance solubility without altering bioavailability.
- Use predictive tools like Hansen Solubility Parameters to screen co-solvents (e.g., PEG 400) for in vivo studies.
- Validate solubility enhancements using differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) .
What analytical techniques are most robust for quantifying this compound and its metabolites in biological matrices?
LC-MS/MS is the gold standard due to high sensitivity and specificity. For example, gemcitabine (a related compound) is quantified using a C18 column with mobile phases of 0.1% formic acid in water/acetonitrile .
Q. Methodological Insight :
- Optimize ionization parameters (e.g., ESI+ for hydroxylamino derivatives) and monitor transitions like m/z 243 → 112 (parent → fragment).
- Validate assays per FDA guidelines for linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) .
What computational approaches can predict off-target effects of this compound?
Molecular docking and molecular dynamics simulations can identify interactions with non-target enzymes (e.g., cytidine deaminase). Zebularine’s stability against deamination is attributed to its 2-oxo substitution, which prevents enzymatic degradation .
Q. Methodological Insight :
- Use AutoDock Vina to screen against human proteome databases (e.g., PDB, UniProt).
- Validate predictions with in vitro activity panels (e.g., Eurofins Cerep’s SafetyScreen44) to assess kinase or GPCR off-target binding .
How do researchers reconcile conflicting data on epigenetic modulation potency in different in vivo models?
Variability may stem from differences in dosing regimens, tissue-specific biodistribution, or host microbiome effects (e.g., bacterial cytidine deaminase activity).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
